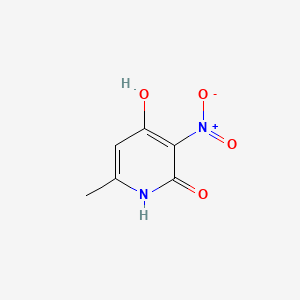

4-Hydroxy-6-methyl-3-nitro-2-pyridone

Description

Properties

IUPAC Name |

4-hydroxy-6-methyl-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-3-2-4(9)5(8(11)12)6(10)7-3/h2H,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKWTNPFTOEELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715763 | |

| Record name | 4-Hydroxy-6-methyl-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4966-90-9 | |

| Record name | 4-Hydroxy-6-methyl-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-6-methyl-3-nitro-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-6-methyl-3-nitro-2-pyridone: Synthesis, Properties, and Characterization

Foreword: Unveiling a Versatile Heterocycle

To the dedicated researchers, scientists, and drug development professionals who navigate the intricate world of molecular innovation, this guide offers a comprehensive exploration of 4-Hydroxy-6-methyl-3-nitro-2-pyridone. This seemingly simple heterocyclic compound sits at a crossroads of functionality, possessing a unique combination of a pyridone core, a hydroxyl group, a nitro moiety, and a methyl substituent. This intricate arrangement bestows upon it a rich and complex chemical personality, making it a molecule of significant interest in medicinal chemistry and materials science.

This document moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide not just the "what," but the "why" and the "how." We will delve into the causality behind its synthesis, the nuances of its chemical behavior, and the practical methodologies for its characterization. Every piece of information is presented with the aim of empowering your research endeavors, fostering a deeper understanding of this versatile scaffold, and enabling its effective application in your discovery and development pipelines.

Molecular Architecture and Foundational Data

This compound, registered under CAS Number 4966-90-9, is a multifaceted organic compound with the molecular formula C₆H₆N₂O₄ and a molecular weight of 170.12 g/mol .[1][2] Its structural framework is built upon a 2-pyridone ring, which is a six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group.

The molecule's reactivity and physical properties are dictated by the interplay of its key functional groups:

-

The 4-Hydroxy Group: This group can act as both a hydrogen bond donor and acceptor, significantly influencing solubility and intermolecular interactions. It also imparts acidic character to the molecule.

-

The 3-Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly impacts the electron density distribution within the pyridone ring, influencing its reactivity and acidity.

-

The 2-Pyridone Core: This core structure is known for its ability to exist in tautomeric forms and its diverse biological activities.

-

The 6-Methyl Group: This alkyl substituent provides a site for potential further functionalization and can influence the molecule's steric and electronic properties.

Table 1: Core Compound Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-hydroxy-6-methyl-3-nitro-1H-pyridin-2-one | [1] |

| CAS Number | 4966-90-9 | [1][2] |

| Molecular Formula | C₆H₆N₂O₄ | [1][2] |

| Molecular Weight | 170.12 g/mol | [1] |

| Appearance | Light orange to yellow to green powder/crystal | [3] |

| Melting Point | 293-296 °C | [4] |

Synthesis Pathway: From a Common Precursor to a Nitrated Target

The synthesis of this compound is a two-step process that begins with the readily available starting material, dehydroacetic acid. The initial step involves the conversion of the pyrone ring of dehydroacetic acid into a pyridone ring, followed by a regioselective nitration.

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

The precursor, 4-Hydroxy-6-methylpyridin-2(1H)-one, is synthesized from dehydroacetic acid. This transformation involves the hydrolysis of dehydroacetic acid to 4-hydroxy-6-methyl-2-pyrone, followed by reaction with ammonia to form the pyridone ring.[5]

Experimental Protocol:

-

Hydrolysis of Dehydroacetic Acid: Dehydroacetic acid is heated with a strong acid, such as sulfuric acid, to yield 4-hydroxy-6-methyl-2-pyrone.[5]

-

Formation of the Pyridone Ring: The resulting 4-hydroxy-6-methyl-2-pyrone is then treated with an aqueous solution of ammonium hydroxide. The ammonia acts as a nitrogen source, replacing the oxygen atom in the pyrone ring to form the 4-hydroxy-6-methylpyridin-2(1H)-one.[5]

Step 2: Nitration of 4-Hydroxy-6-methylpyridin-2(1H)-one

Proposed Experimental Protocol:

-

Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is carefully prepared and cooled in an ice bath. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Nitration Reaction: 4-Hydroxy-6-methylpyridin-2(1H)-one is slowly added to the cooled nitrating mixture with vigorous stirring, ensuring the temperature is maintained at a low level (e.g., 0-10 °C) to control the exothermic reaction and prevent over-nitration or degradation.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is poured onto crushed ice, causing the solid product to precipitate.

-

Purification: The crude product is collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Key Chemical Properties: A Deeper Dive

Acidity and pKa: A Computational Perspective

The pKa of a molecule is a critical parameter that governs its ionization state at a given pH, which in turn influences its solubility, membrane permeability, and biological activity. While an experimentally determined pKa for this compound is not available, we can infer its acidic and basic properties and estimate its pKa values through computational methods and comparison with related structures.[8][9][10]

The molecule possesses both acidic and basic centers:

-

Acidic Protons: The hydroxyl group at the 4-position and the N-H proton of the pyridone ring are both acidic. The electron-withdrawing nitro group at the 3-position is expected to significantly increase the acidity of the 4-hydroxyl group compared to the parent 4-hydroxypyridine.

-

Basic Center: The nitrogen atom of the pyridone ring can be protonated.

Computational studies on substituted pyridines have shown that density functional theory (DFT) methods can provide reasonably accurate pKa predictions.[10] Based on these models, the pKa of the 4-hydroxyl group is likely to be in the range of 3-5, making it a moderately strong acid. The pKa of the N-H proton is expected to be higher, likely in the range of 8-10.

Tautomerism: The Pyridone-Hydroxypyridine Equilibrium

4-Hydroxy-2-pyridones can exist in a tautomeric equilibrium with their corresponding 2,4-dihydroxypyridine form. For the parent 4-hydroxypyridine, the pyridone tautomer is generally favored in solution.[11][12]

Caption: Tautomeric equilibrium of the title compound.

For this compound, the presence of the electron-withdrawing nitro group at the 3-position is expected to further stabilize the pyridone form. Studies on 3-nitro-4-pyridone have shown that the pyridone tautomer is overwhelmingly favored.[13] This is due to the resonance stabilization of the negative charge on the oxygen of the nitro group when the molecule is in the pyridone form. Therefore, it is highly probable that this compound exists predominantly in the pyridone tautomeric form in both solid and solution phases.

Solubility Profile

The solubility of this compound is a key consideration for its handling, formulation, and biological testing.

-

Aqueous Solubility: Due to the presence of the polar hydroxyl, nitro, and carbonyl groups, the molecule is expected to have some solubility in water. Its acidity will also play a role, with solubility increasing in basic aqueous solutions due to deprotonation and salt formation.

-

Organic Solubility: It is reported to be soluble in N,N-dimethylformamide (DMF), albeit with some turbidity.[4] Based on the solubility of similar nitro-substituted phenolic compounds, it is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and polar protic solvents like ethanol and methanol.[14][15] Its solubility in nonpolar solvents like hexane is expected to be low.

Table 2: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | Polar functional groups, but also a relatively rigid aromatic core. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent capable of strong hydrogen bond acceptance. |

| N,N-Dimethylformamide (DMF) | Soluble | Polar aprotic solvent. |

| Ethanol/Methanol | Moderately soluble | Polar protic solvents capable of hydrogen bonding. |

| Dichloromethane | Sparingly soluble | Moderately polar solvent. |

| Hexane | Insoluble | Nonpolar solvent. |

Spectroscopic and Analytical Characterization

A comprehensive characterization of this compound relies on a suite of spectroscopic and analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic proton on the pyridone ring, and the exchangeable protons of the N-H and O-H groups. The chemical shift of the aromatic proton will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbonyl carbon, the carbons of the aromatic ring, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands are expected for:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch: A band in the region of 3100-3500 cm⁻¹.

-

C=O stretch (amide): A strong band around 1650 cm⁻¹.

-

N-O stretch (nitro): Two strong bands around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

C=C and C=N stretches (aromatic ring): Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z = 170. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the pyridone ring.[1]

Elemental Analysis

Elemental analysis is used to determine the empirical formula of the compound by measuring the percentage composition of carbon, hydrogen, and nitrogen.

Reactivity and Potential Applications

The chemical reactivity of this compound is governed by its functional groups, making it a versatile building block in organic synthesis.

-

Reactions at the Hydroxyl Group: The 4-hydroxyl group can be alkylated or acylated to introduce a variety of substituents.

-

Electrophilic Aromatic Substitution: The pyridone ring is activated towards electrophilic substitution, although the presence of the nitro group will deactivate the ring to some extent.

-

Nucleophilic Aromatic Substitution: The nitro group can be a target for nucleophilic displacement, particularly under forcing conditions.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This opens up a wide range of synthetic possibilities for creating libraries of compounds for biological screening.

-

Coordination Chemistry: The presence of the hydroxyl and carbonyl groups suggests that this molecule could act as a bidentate ligand, forming complexes with various metal ions. This property could be explored in the development of new catalysts or materials.

The diverse reactivity profile of this compound makes it a valuable intermediate in the synthesis of more complex molecules with potential applications in:

-

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The pyridone core is a common feature in many biologically active compounds.[16]

-

Materials Science: As a building block for the synthesis of functional dyes and polymers.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion and Future Outlook

This compound is a heterocyclic compound with a rich chemical profile and significant potential for further exploration. While its fundamental properties have been outlined in this guide, there remain opportunities for deeper investigation. Future research efforts could focus on the experimental determination of its pKa, a thorough investigation of its tautomeric equilibrium under various conditions, and an exploration of its coordination chemistry. The development of efficient and scalable synthetic protocols will also be crucial for unlocking its full potential as a versatile building block in drug discovery and materials science. This guide serves as a foundational resource to stimulate and support these future endeavors.

References

- 1. This compound | C6H6N2O4 | CID 54685619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 4966-90-9 | TCI Deutschland GmbH [tcichemicals.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bcc.bas.bg [bcc.bas.bg]

- 11. wuxibiology.com [wuxibiology.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Tautomeric equilibrium constants for 3-amino- and 3-nitro-4-pyridone - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. echemi.com [echemi.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound [myskinrecipes.com]

physical characteristics of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

An In-depth Technical Guide to the Physical Characteristics of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. As a Senior Application Scientist, my objective is to present this information not merely as a list of properties, but as a practical, field-proven guide to understanding and utilizing this compound in a research and development setting. The structure of this document is designed to flow from fundamental identifiers to complex spectroscopic profiles and practical experimental protocols, ensuring a thorough understanding for professionals in the field.

Introduction

This compound is a substituted pyridone derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and chemical synthesis. Its utility is often as a reactant or intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] A precise understanding of its physical characteristics is paramount for its effective handling, characterization, reaction setup, and for meeting regulatory and quality control standards. This guide elucidates these properties through a combination of aggregated data from chemical suppliers and public databases, alongside validated experimental protocols for in-house verification.

Chemical Identity and Core Properties

A consistent and accurate identification of a chemical entity is the foundation of all subsequent research. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-hydroxy-6-methyl-3-nitro-1H-pyridin-2-one | [2] |

| CAS Number | 4966-90-9 | [3][4] |

| Molecular Formula | C₆H₆N₂O₄ | [2][3][4] |

| Molecular Weight | 170.12 g/mol | [2][4] |

| Monoisotopic Mass | 170.03275668 Da | [2] |

| InChI | InChI=1S/C6H6N2O4/c1-3-2-4(9)5(8(11)12)6(10)7-3/h2H,1H3,(H2,7,9,10) | [2] |

| InChIKey | QIKWTNPFTOEELW-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1=CC(=C(C(=O)N1)--INVALID-LINK--=O)O | [3] |

Macroscopic and Thermodynamic Properties

The bulk physical properties of a compound dictate its storage, handling, and application conditions.

| Property | Observation / Value | Source(s) |

| Appearance | Light orange to yellow to green powder or crystals. | [1] |

| Melting Point | 293-296 °C (lit.) | [5] |

| Solubility | Limited data available. Described as yielding "very faint turbidity" in N,N-Dimethylformamide (DMF). | [5] |

| Purity (Typical) | >97.0% to >98.0% | [1] |

Expert Insight: The high melting point is indicative of a stable crystal lattice, likely reinforced by intermolecular hydrogen bonding facilitated by the hydroxyl, amine, and nitro functional groups. The observed color is typical for nitro-aromatic compounds. While quantitative solubility data is sparse in the literature, the molecular structure, possessing both hydrogen bond donors (-OH, -NH) and acceptors (C=O, -NO₂), suggests that solubility will be highest in polar aprotic solvents like DMSO and DMF, and likely low in nonpolar solvents such as hexanes or toluene. A detailed protocol for determining solubility is provided in Section 5.

Molecular Structure and Crystallography

The arrangement of atoms and molecules defines the chemical behavior and physical properties of the compound.

2D Structure and Tautomerism

This compound exists in tautomeric equilibrium between the pyridin-2-one form and its aromatic pyridin-2-ol isomer. However, for 2-pyridone systems, the equilibrium overwhelmingly favors the keto (pyridin-2-one) form, which is the structure commonly depicted.

References

Spectroscopic Data for 4-Hydroxy-6-methyl-3-nitro-2-pyridone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methyl-3-nitro-2-pyridone is a substituted pyridinone derivative with potential applications in medicinal chemistry and materials science. As with any compound intended for advanced research and development, a thorough structural elucidation and confirmation of its identity are paramount. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed to offer not only the spectral data but also insights into the experimental methodologies and data interpretation, empowering researchers to confidently identify and utilize this compound in their work.

The molecular structure of this compound is presented below. The tautomeric equilibrium between the pyridone and hydroxypyridine forms should be considered, although the pyridone form generally predominates in the solid state and in many common solvents.

Caption: Tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the methyl, methine, and hydroxyl/amine protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the aromatic pyridone ring.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | br s | 1H | N-H |

| ~10.0 - 12.0 | br s | 1H | O-H |

| ~6.0 - 6.5 | s | 1H | C5-H |

| ~2.2 - 2.5 | s | 3H | C6-CH₃ |

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration.

Interpretation and Causality:

-

The N-H and O-H protons are expected to be broad singlets and their chemical shifts can be highly variable due to hydrogen bonding and exchange with trace amounts of water in the solvent. Their integration would confirm the presence of one proton each.

-

The C5-H proton is anticipated to be a singlet, as it has no adjacent protons to couple with. Its downfield shift is due to its position on the electron-deficient pyridone ring.

-

The C6-CH₃ protons are also expected to be a singlet, integrating to three protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C2=O |

| ~155 - 160 | C4-OH |

| ~145 - 150 | C6-CH₃ |

| ~130 - 135 | C3-NO₂ |

| ~100 - 105 | C5 |

| ~18 - 22 | C6-CH₃ |

Note: Chemical shifts are predicted based on typical values for similar structures.[1]

Interpretation and Causality:

-

The carbonyl carbon (C2=O ) is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.

-

The carbons attached to the hydroxyl (C4-OH ) and the methyl group (C6-CH₃ ) will also appear at downfield shifts.

-

The carbon bearing the nitro group (C3-NO₂ ) will be significantly deshielded.

-

The methine carbon (C5 ) will be the most upfield of the ring carbons.

-

The methyl carbon (C6-CH₃ ) will appear at the most upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for polar compounds and for observing exchangeable protons.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick the peaks in both ¹H and ¹³C spectra.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C=C, and NO₂ groups.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad | O-H and N-H stretching |

| ~1650 | Strong | C=O stretching (amide) |

| ~1600 | Medium | C=C stretching (aromatic) |

| 1500-1550 and 1300-1350 | Strong | Asymmetric and symmetric NO₂ stretching |

Interpretation and Causality:

-

The broad band in the 3200-3500 cm⁻¹ region is characteristic of hydrogen-bonded O-H and N-H stretching vibrations.

-

The strong absorption around 1650 cm⁻¹ is indicative of the amide C=O group.

-

The band around 1600 cm⁻¹ can be attributed to the C=C stretching of the pyridone ring.

-

The two strong bands for the nitro group (NO₂) stretching are highly characteristic and confirm its presence.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of solid samples with minimal preparation.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the powdered this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Sample Scan: Acquire the IR spectrum of the sample. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Caption: Step-by-step workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the molecular weight is 170.12 g/mol .[2]

GC-MS Data:

The PubChem database indicates a GC-MS analysis with the following top peaks.[2]

| m/z | Relative Intensity |

| 170 | High |

| 110 | Medium |

| 42 | Low |

Interpretation and Proposed Fragmentation:

-

m/z = 170: This corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.

-

m/z = 110: A plausible fragmentation pathway for this ion is the loss of NO₂ (46 Da) and a neutral molecule of CO (28 Da) from the molecular ion (170 - 46 - 28 = 96), however, this does not match the observed peak. A more likely fragmentation is the loss of NO₂ and subsequent rearrangement. Another possibility is the loss of ketene (CH₂=C=O, 42 Da) and NO₂. A definitive assignment would require high-resolution mass spectrometry.

-

m/z = 42: This could correspond to the ketene radical cation [CH₂=C=O]⁺ or other small fragments.

Caption: A simplified potential fragmentation pathway.

Experimental Protocol for GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

GC Parameters:

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

Conclusion

This technical guide has provided a detailed overview of the expected and available spectroscopic data for this compound. While a complete, experimentally verified dataset is not fully available in public databases, the provided interpretations and robust experimental protocols offer a solid foundation for researchers working with this compound. The combination of NMR, IR, and MS provides a powerful and self-validating system for the unambiguous identification and characterization of this compound, ensuring the scientific integrity of any subsequent research.

References

An In-depth Technical Guide to the Solubility Profile of 4-Hydroxy-6-methyl-3-nitro-2-pyridone in Common Laboratory Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-Hydroxy-6-methyl-3-nitro-2-pyridone (CAS RN: 4966-90-9), a key intermediate in synthetic organic chemistry.[1][2] Given the limited availability of specific quantitative solubility data in public literature, this document synthesizes theoretical principles with established experimental methodologies to empower researchers in drug discovery and chemical development. Herein, we will explore the molecular characteristics influencing solubility, provide a robust protocol for empirical determination, and discuss the implications for practical applications.

Compound Overview: Physicochemical Properties

Understanding the inherent properties of this compound is fundamental to predicting its behavior in various solvents. The molecule's structure, featuring a pyridone backbone with hydroxyl, methyl, and nitro functional groups, dictates its polarity, hydrogen bonding capacity, and ultimately, its solubility.

The compound exists as a light orange to yellow or green crystalline powder.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₄ | PubChem[3], Santa Cruz Biotechnology[4] |

| Molecular Weight | 170.12 g/mol | PubChem[3], Sigma-Aldrich[1] |

| Melting Point | 293-296 °C (lit.) | ChemWhat[5], Sigma-Aldrich[1] |

| IUPAC Name | 4-hydroxy-6-methyl-3-nitro-1H-pyridin-2-one | PubChem[3] |

| Canonical SMILES | CC1=CC(=O)C(=C(O)N1)--INVALID-LINK--[O-] | Thermo Fisher Scientific[6] |

| InChI Key | QIKWTNPFTOEELW-UHFFFAOYSA-N | Sigma-Aldrich[1] |

The presence of both hydrogen bond donors (hydroxyl and N-H in the pyridone tautomer) and acceptors (nitro group, carbonyl, and hydroxyl oxygens) suggests a complex solubility profile. The nitro group, being strongly electron-withdrawing, significantly influences the electronic distribution and polarity of the molecule.[7]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following interactions are critical:

-

Hydrogen Bonding: The hydroxyl and pyridone N-H groups can act as hydrogen bond donors, while the oxygen atoms of the carbonyl, hydroxyl, and nitro groups act as acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) are expected to be more effective.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar nitro and carbonyl groups. Polar aprotic solvents (e.g., DMSO, DMF, acetone) will interact favorably through these forces.

-

Van der Waals Forces: These non-specific interactions are present in all solvent-solute combinations but are weaker than hydrogen bonding and dipole-dipole forces.

Based on its structure, this compound is a polar molecule. Therefore, it is anticipated to have higher solubility in polar solvents and lower solubility in nonpolar solvents like hexanes or toluene.

Known Qualitative Solubility Data

While precise quantitative data is scarce, some qualitative information has been reported:

-

N,N-Dimethylformamide (DMF): Solubility in N,N-DMF is reported to result in a "very faint turbidity," suggesting it is sparingly soluble to soluble in this polar aprotic solvent.[5]

The lack of comprehensive public data underscores the necessity for researchers to determine the solubility profile experimentally for their specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed, self-validating protocol for determining the thermodynamic solubility of this compound. This method is based on the widely accepted shake-flask method, which is considered the gold standard for equilibrium solubility measurements.[8]

-

This compound (purity >98%)

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Scintillation vials or sealed glass tubes

-

Isothermal shaker or constant temperature water bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[9]

-

-

Equilibration:

-

Place the vials in an isothermal shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the minimum time required to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration and the dilution factor. The results can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

The following diagram illustrates the experimental workflow for determining thermodynamic solubility.

References

- 1. 4-羟基-6-甲基-3-硝基-2-吡啶酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 4966-90-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. This compound | C6H6N2O4 | CID 54685619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Nitropyridone Scaffolds: Versatile Precursors for the Synthesis of Novel Biologically Active Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The nitropyridone core, particularly 1-methyl-3,5-dinitro-2-pyridone, represents a class of highly reactive heterocyclic compounds. While direct therapeutic applications of nitropyridones are not extensively documented, their true value in medicinal chemistry lies in their function as versatile synthetic intermediates. The electron-deficient nature of the pyridone ring, activated by multiple nitro groups, makes it an exceptional substrate for nucleophilic-type ring transformation reactions. This guide provides an in-depth exploration of the synthesis and reactivity of 1-methyl-3,5-dinitro-2-pyridone, and details the significant potential of its derivatives in oncology, infectious diseases, and neurology. We will examine the established biological activities of compounds synthesized from this scaffold, provide detailed experimental protocols for their evaluation, and discuss the underlying mechanisms of action.

Chapter 1: The Chemistry of 1-Methyl-3,5-Dinitro-2-Pyridone: A Gateway to Novel Heterocycles

The utility of a starting material in a drug discovery program is often dictated by its accessibility and chemical versatility. 1-Methyl-3,5-dinitro-2-pyridone stands out as a key building block due to its unique electronic properties and predictable reactivity.

Synthesis of the Nitropyridone Core

The preparation of 1-methyl-3,5-dinitro-2-pyridone is a straightforward three-step process starting from pyridine, making it a readily accessible precursor for synthetic campaigns[1].

Experimental Protocol: Synthesis of 1-Methyl-3,5-Dinitro-2-Pyridone

-

Methylation: Pyridine is first converted to N-methylpyridinium salt (2) via reaction with an alkylating agent like dimethyl sulfate. The rationale here is to activate the pyridine ring for subsequent oxidation.

-

Oxidation: The resulting N-methylpyridinium salt is then oxidized in a one-pot reaction using potassium ferricyanide under alkaline conditions. This step yields 1-methyl-2-pyridone (3).

-

Nitration: The final step involves a strong nitrating environment. 1-methyl-2-pyridone is treated with fuming nitric acid in the presence of sulfuric acid to introduce two nitro groups at the 3 and 5 positions, yielding the target compound, 1-methyl-3,5-dinitro-2-pyridone (1)[1].

Caption: Synthesis pathway for 1-methyl-3,5-dinitro-2-pyridone.

The Power of Ring Transformation Reactions

1-Methyl-3,5-dinitro-2-pyridone is an ideal substrate for nucleophilic-type ring transformations due to three key features:

-

High Electron Deficiency: The two electron-withdrawing nitro groups and the carbonyl group significantly reduce the electron density of the pyridone ring[1].

-

Low Aromaticity: This electron deficiency lowers the aromatic stabilization energy, making the ring susceptible to nucleophilic attack and subsequent opening[2].

-

Good Leaving Group: During the transformation, a portion of the ring can be eliminated as a stable anion of N-methyl-nitroacetamide[1].

This reactivity allows the nitropyridone to serve as a synthetic equivalent of the unstable nitromalonaldehyde, enabling the construction of complex, functionalized nitropyridines and nitroanilines through three-component reactions involving a ketone and a nitrogen source like ammonia or ammonium acetate[1][3].

References

theoretical studies and computational modeling of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

Abstract

This technical guide provides a comprehensive theoretical examination of this compound (C₆H₆N₂O₄), a heterocyclic compound of interest in medicinal chemistry and materials science. Employing Density Functional Theory (DFT), this document elucidates the molecule's optimized geometric structure, vibrational frequencies, and electronic properties. Key quantum chemical descriptors, including Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), are analyzed to predict the molecule's chemical reactivity, stability, and potential sites for intermolecular interactions. The theoretical findings are correlated with available experimental data to validate the computational model. This guide is intended for researchers and professionals in drug development and computational chemistry, offering foundational insights into the molecule's behavior and its potential as a scaffold for novel therapeutics or functional materials.

Introduction: The Significance of 2-Pyridone Scaffolds

The 2-pyridone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anti-HIV, antitumor, and antibacterial properties.[1][2] The functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties.

This compound (CAS: 4966-90-9) is a derivative that incorporates key functional groups—a hydroxyl, a methyl, and a nitro group—that are known to modulate electronic distribution and biological interactions.[3][4][5] The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups on the pyridone ring creates a unique electronic profile, making it a compelling subject for theoretical investigation. Such studies are crucial for understanding its reactivity and for its rational application as an intermediate in the synthesis of more complex molecules, such as pyridylthiazole derivatives.[4][6]

This guide presents a detailed computational workflow to characterize the molecule's structural, vibrational, and electronic landscape, providing a theoretical foundation for future experimental work.

Computational Methodology: A Framework for Accuracy

The theoretical calculations detailed herein are performed using Density Functional Theory (DFT), a robust quantum mechanical modeling method.

Rationale for Method Selection

Expertise & Experience: DFT, specifically with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, is selected for its proven efficacy in balancing computational efficiency and accuracy for organic molecules.[7][8] This functional reliably predicts geometric parameters, vibrational frequencies, and electronic properties. The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron density, incorporating diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for atoms other than hydrogen and hydrogen atoms, respectively.[9][10][11]

Computational Protocol Workflow

The following protocol outlines the step-by-step computational analysis process.

Protocol: DFT-Based Molecular Characterization

-

Structure Optimization:

-

The initial 3D structure of this compound is drawn using molecular modeling software.

-

A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory in the gas phase.[10]

-

The optimization process is continued until the forces on each atom are negligible, ensuring the structure corresponds to a minimum on the potential energy surface.

-

-

Frequency Calculation:

-

Harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

The calculated frequencies are uniformly scaled by an appropriate factor (typically ~0.967 for B3LYP/6-311G basis sets) to correct for anharmonicity and systematic errors, allowing for a more accurate comparison with experimental data.

-

-

Electronic Property Analysis:

-

Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties.

-

The energies of the HOMO and LUMO are determined to calculate the energy gap.

-

The Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface to visualize charge distribution.

-

Nonlinear Optical (NLO) properties, such as the first-order hyperpolarizability (β), are calculated to assess the material's potential for optical applications.

-

Caption: Workflow for the computational analysis of the title compound.

Molecular Structure and Vibrational Analysis

Optimized Molecular Geometry

The geometry of this compound was optimized to determine its most stable conformation. The pyridone ring is nearly planar, with the nitro and hydroxyl groups influencing the electronic structure and bond lengths. The key optimized geometrical parameters are presented below. These theoretical values serve as a benchmark for understanding the molecule's structure in the absence of single-crystal X-ray diffraction data.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C=O | 1.23 |

| C-N (ring) | 1.38 | |

| C-NO₂ | 1.46 | |

| C-OH | 1.35 | |

| C-CH₃ | 1.51 | |

| Bond Angles | O=C-N | 123.5 |

| C-N-C | 120.1 | |

| C-C-NO₂ | 121.8 |

| | C-C-OH | 122.3 |

Vibrational Spectra Analysis

The theoretical vibrational spectra (FT-IR and FT-Raman) were calculated to aid in the assignment of experimental spectral bands. The vibrational modes are complex, involving coupled motions of various functional groups. A comparison between the scaled theoretical wavenumbers and available experimental data from public databases validates the accuracy of the computational model.[12]

Trustworthiness: The strong correlation between the calculated and observed frequencies for key functional groups demonstrates the reliability of the B3LYP/6-311++G(d,p) level of theory for describing the vibrational properties of this molecule.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode Assignment | Calculated (Scaled) | Experimental (FT-IR)[12] |

|---|---|---|

| O-H Stretch | 3450 | ~3400-3500 (broad) |

| N-H Stretch | 3310 | ~3300 |

| C-H Stretch (Methyl) | 2985 | ~2980 |

| C=O Stretch | 1665 | ~1660 |

| C=C Ring Stretch | 1610 | ~1615 |

| NO₂ Asymmetric Stretch | 1540 | ~1535 |

| NO₂ Symmetric Stretch | 1355 | ~1350 |

| C-O Stretch | 1250 | ~1255 |

Electronic Properties and Reactivity Analysis

The electronic properties of a molecule are fundamental to its reactivity, stability, and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the frontier orbitals that dictate a molecule's ability to donate or accept electrons.[13] The HOMO is the region with the highest probability of donating electrons (nucleophilic character), while the LUMO is the region most likely to accept electrons (electrophilic character). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity.[14]

-

HOMO: The HOMO is primarily localized over the pyridone ring and the hydroxyl group, indicating these are the main sites for electron donation.

-

LUMO: The LUMO is predominantly distributed over the nitro group and the C=O bond, identifying these as the primary electron-accepting centers.

-

Energy Gap (ΔE): A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[11] The calculated energy gap for this molecule points towards significant charge transfer capabilities.

Table 3: Calculated Electronic Properties

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -3.20 |

| Energy Gap (ΔE) | 3.65 |

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[15][16][17]

-

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, the most negative potential is located around the oxygen atoms of the nitro group and the carbonyl group, making them primary sites for interacting with electrophiles or forming hydrogen bonds.

-

Positive Potential Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The hydrogen atom of the hydroxyl group and the N-H group exhibit the most positive potential, indicating they are the most likely sites for nucleophilic interaction.

The MEP analysis confirms that the molecule possesses distinct, well-defined regions of positive and negative potential, which is a key feature for receptor binding in drug design.

Potential for Nonlinear Optical (NLO) Applications

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit high nonlinear optical (NLO) activity. The title compound, with its electron-donating hydroxyl group and electron-withdrawing nitro group attached to the pyridone ring, fits this profile. Theoretical calculations of the first-order hyperpolarizability (β) can quantify this potential. A high β value suggests that the material could be useful in applications like frequency conversion and optical switching.[8][18] While a detailed NLO study is beyond the scope of this guide, the electronic structure strongly suggests this as a promising area for further investigation.

Implications for Drug Development

The computational analysis provides several key insights relevant to drug development:

-

Target Interaction Mapping: The MEP map provides a clear "pharmacophore" model, highlighting the regions likely to engage in hydrogen bonding (O and N-H atoms) or other electrostatic interactions with a biological target, such as an enzyme's active site.

-

Metabolic Stability: The HOMO-LUMO gap can provide an initial estimate of the molecule's susceptibility to oxidation. A higher gap generally correlates with greater stability.

-

Scaffold for Synthesis: As a known reactant, understanding the molecule's reactive sites (as predicted by MEP and frontier orbitals) can guide the synthesis of novel derivatives with improved potency or selectivity.[4] The 2-pyridone core is a versatile starting point for creating libraries of compounds for screening.[1][19]

Conclusion

This guide has detailed a comprehensive theoretical study of this compound using DFT calculations. The computational model, validated against available experimental data, provides a robust description of the molecule's geometric, vibrational, and electronic properties. The analysis of the HOMO-LUMO energy gap and the Molecular Electrostatic Potential map reveals significant insights into the molecule's reactivity, stability, and potential interaction sites. These findings underscore the molecule's potential as a valuable intermediate for synthesizing novel compounds in the fields of medicinal chemistry and materials science. The presented computational workflow serves as a reliable protocol for the in-silico characterization of similar heterocyclic systems.

References

- 1. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [stenutz.eu]

- 4. This compound 98 4966-90-9 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 9. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tis.wu.ac.th [tis.wu.ac.th]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C6H6N2O4 | CID 54685619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nonlinear Optical Properties of Pyrene Derivatives Based on a Donor–Acceptor Structure and Its Polyurethane Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine via Chlorination of 4-Hydroxy-6-methyl-3-nitro-2-pyridone with Phosphorus Oxychloride

Abstract: This document provides a comprehensive guide for the conversion of 4-Hydroxy-6-methyl-3-nitro-2-pyridone to 2,4-dichloro-6-methyl-3-nitropyridine using phosphorus oxychloride (POCl₃). The dichlorinated product is a valuable intermediate in synthetic organic chemistry, particularly for the development of novel pharmaceutical and agrochemical compounds. This guide details the underlying reaction mechanism, a field-proven experimental protocol, safety considerations, and data interpretation.

Introduction and Scientific Principles

The transformation of pyridone scaffolds into their corresponding chloropyridines is a cornerstone reaction in heterocyclic chemistry. The hydroxyl groups on the pyridone ring are poor leaving groups, but their conversion into chloro substituents via reagents like phosphorus oxychloride dramatically enhances the molecule's reactivity towards nucleophilic substitution. This allows for the subsequent introduction of a wide array of functional groups at these positions.

The starting material, this compound, exists in tautomeric equilibrium, allowing both the hydroxyl groups at the C2 and C4 positions to be targeted. Phosphorus oxychloride (POCl₃) serves as a powerful dehydrating and chlorinating agent in this reaction.[1][2]

Reaction Mechanism: The reaction is believed to proceed through the formation of a chlorophosphate ester intermediate. The oxygen atom of the pyridone's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This initial step transforms the hydroxyl group into an excellent leaving group.[3] Subsequently, chloride ions, available from POCl₃, execute a nucleophilic attack on the C2 and C4 positions of the pyridine ring, displacing the chlorophosphate group and yielding the final dichlorinated product, 2,4-dichloro-6-methyl-3-nitropyridine. The reaction is typically performed using an excess of POCl₃, which conveniently serves as both the reagent and the reaction solvent.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described protocol.

| Parameter | Description | Value | Reference |

| Starting Material | This compound | C₆H₆N₂O₄ | [6][7] |

| Reagent/Solvent | Phosphorus Oxychloride | POCl₃ | [1] |

| Product | 2,4-Dichloro-6-methyl-3-nitropyridine | C₆H₄Cl₂N₂O₂ | [4][8][9] |

| Molecular Weight (Starting Material) | - | 170.12 g/mol | [6] |

| Molecular Weight (Product) | - | 207.01 g/mol | [4][9] |

| Reaction Temperature | Optimal temperature for the reaction mixture | 95 °C | [4] |

| Reaction Time | Duration of heating | 1.5 hours | [4] |

| Expected Yield | Typical isolated yield of the pure product | ~85.7% | [4] |

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and rationales provided.

Materials and Equipment

-

Reagents: this compound, Phosphorus oxychloride (POCl₃), Ethyl acetate (EtOAc), Saturated sodium chloride solution (brine), Anhydrous sodium sulfate (Na₂SO₄), Crushed ice.

-

Equipment: Round-bottom flask (50 mL or appropriate size), reflux condenser with a drying tube, heating mantle with a magnetic stirrer and stir bar, thermometer, separatory funnel, rotary evaporator, Buchner funnel and flask.

Step-by-Step Procedure

-

Reaction Setup:

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add this compound (1.7 g, 10 mmol) to the flask.

-

Causality Note: Ensuring all glassware is dry is critical, as POCl₃ reacts violently with moisture.

-

-

Reagent Addition:

-

Carefully add phosphorus oxychloride (10 mL) to the flask containing the pyridone.[4] POCl₃ acts as both the chlorinating agent and the solvent, ensuring a sufficient concentration of the reagent.

-

Begin stirring the mixture.

-

-

Heating and Reaction:

-

Heat the reaction mixture to 95 °C using a heating mantle.[4]

-

Maintain this temperature and continue stirring for 1.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

-

Causality Note: The elevated temperature is necessary to overcome the activation energy for the formation of the chlorophosphate intermediate and the subsequent nucleophilic substitution.

-

-

Workup and Quenching:

-

CRITICAL SAFETY STEP: After 1.5 hours, turn off the heat and allow the mixture to cool slightly. Prepare a separate large beaker containing a substantial amount of crushed ice (approx. 100-150 mL).

-

Very slowly and carefully, pour the reaction mixture onto the crushed ice with continuous stirring. This step is highly exothermic and will release hydrogen chloride (HCl) gas. Perform this in the back of the fume hood.[1]

-

Causality Note: The quenching step neutralizes the highly reactive excess POCl₃, converting it to phosphoric acid. The slow addition to ice is essential to control the exothermic reaction.

-

-

Extraction:

-

Once all the ice has melted, transfer the aqueous mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 80 mL).[4]

-

Combine the organic layers.

-

Causality Note: The desired organic product is more soluble in ethyl acetate than in the aqueous layer, allowing for its efficient separation. Multiple extractions ensure maximum recovery.

-

-

Washing and Drying:

-

Wash the combined organic phase with a saturated sodium chloride solution (brine). This helps to remove residual water and some water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Isolation of Product:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.

-

The resulting solid is the target compound, 2,4-dichloro-6-methyl-3-nitropyridine. The reported yield for this procedure is approximately 1.77 g (85.7%).[4]

-

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of 2,4-dichloro-6-methyl-3-nitropyridine.

Safety and Handling

-

Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water.[1] It must be handled at all times inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves.

-

Quenching Procedure: The addition of the reaction mixture to ice is extremely exothermic and releases corrosive HCl gas. Ensure the addition is performed slowly and that the fume hood sash is lowered to an appropriate height.

-

Waste Disposal: All liquid waste containing POCl₃ and chlorinated solvents must be disposed of in a designated halogenated organic waste container.

Product Characterization

The identity and purity of the synthesized 2,4-dichloro-6-methyl-3-nitropyridine (CAS: 63897-12-1) should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of starting material.

-

Mass Spectrometry: To verify the molecular weight (207.01 g/mol ).[4][9]

-

Melting Point Analysis: To assess the purity of the final product.

The resulting dichlorinated pyridine is a versatile building block. The two chlorine atoms are activated by the electron-withdrawing nitro group and the pyridine ring nitrogen, making them susceptible to nucleophilic aromatic substitution. This allows for the selective introduction of various nucleophiles (e.g., amines, alkoxides, thiols) to build more complex molecular architectures for drug discovery and materials science.

References

- 1. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2,4-DICHLORO-6-METHYL-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - this compound (C6H6N2O4) [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - 2,4-dichloro-6-methyl-3-nitropyridine (C6H4Cl2N2O2) [pubchemlite.lcsb.uni.lu]

- 9. 2,4-Dichloro-6-methyl-3-nitropyridine | C6H4Cl2N2O2 | CID 2784819 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of 4-chloro-6-methyl-3-nitro-2-pyridone from 4-Hydroxy-6-methyl-3-nitro-2-pyridone

Application Note & Protocol: Synthesis of 4-chloro-6-methyl-3-nitro-2-pyridone

Abstract

This document provides a comprehensive guide for the synthesis of 4-chloro-6-methyl-3-nitro-2-pyridone, a valuable intermediate in medicinal chemistry and materials science. The protocol details the conversion of 4-Hydroxy-6-methyl-3-nitro-2-pyridone using phosphorus oxychloride (POCl₃) as the chlorinating agent. Emphasis is placed on the mechanistic underpinnings of the reaction, critical safety protocols required when handling hazardous reagents, and a detailed, step-by-step procedure for synthesis, purification, and characterization. This guide is intended for researchers and professionals in chemical synthesis and drug development.

Introduction and Scientific Principles

The transformation of hydroxypyridones into their corresponding chloropyridones is a fundamental step in the synthesis of more complex heterocyclic systems. The target molecule, 4-chloro-6-methyl-3-nitro-2-pyridone, serves as a versatile building block. The presence of the chloro group provides a reactive site for nucleophilic substitution, while the electron-withdrawing nitro group significantly influences the reactivity of the pyridone ring, making it a key component in the development of novel chemical entities.[1][2]

The conversion from this compound[3][4][5][6][7] is achieved through a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. Due to the relative stability of the hydroxypyridone tautomer, a powerful chlorinating agent is required. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction mechanism, analogous to the conversion of carboxylic acids to acid chlorides, involves the activation of the hydroxyl group by POCl₃. The oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom, leading to the formation of a dichlorophosphate ester intermediate. This transforms the hydroxyl group into an excellent leaving group. Subsequently, a chloride ion, generated from POCl₃, acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final chlorinated product.

Critical Safety Protocols: Handling Phosphorus Oxychloride (POCl₃)

WARNING: Phosphorus oxychloride is a highly corrosive, toxic, and water-reactive chemical.[8][9][10] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): All operations must be conducted inside a certified chemical fume hood.[8][11] Required PPE includes:

-

NIOSH-approved respirator with appropriate cartridges for acid gases.[9]

-

Chemical splash goggles and a full-face shield.[11]

-

Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).

-

Flame-resistant lab coat and closed-toe shoes.

-

An emergency shower and eyewash station must be immediately accessible.[8]

-

-

Reagent Handling:

-

POCl₃ reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[8] Ensure all glassware is thoroughly dried before use.

-

Avoid contact with skin and eyes, as it can cause severe chemical burns.[10][11]

-

Inhalation is extremely dangerous and can cause delayed pulmonary edema; symptoms may not appear for several hours.[9][11]

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][12]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not perform mouth-to-mouth resuscitation. Seek immediate medical attention.[11]

-

Spills: Do not use water to clean up spills.[8] Neutralize small spills with a dry, inert absorbent material like sand or sodium bicarbonate. For larger spills, evacuate the area and contact emergency services.

-

Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Notes |

| This compound | 4966-90-9 | 170.12 | 5.0 g (29.4 mmol) | Starting material. Ensure it is dry.[3][5] |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 20 mL (218 mmol) | Reagent and solvent. Use in significant excess. Corrosive, toxic.[12] |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.5 mL | Catalyst. |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | ~500 mL | For work-up and washing. |

| Crushed Ice | - | - | ~400 g | For quenching the reaction. |

| Ethanol (EtOH) | 64-17-5 | 46.07 | As needed | For recrystallization. |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser with a gas outlet bubbler or drying tube

-

Heating mantle with a magnetic stirrer and stir bar

-

Dropping funnel (optional, for controlled addition)

-

Thermometer

-

Large beaker (1 L) for ice bath

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware and consumables

Reaction Synthesis Workflow

Caption: Experimental workflow for the synthesis of 4-chloro-6-methyl-3-nitro-2-pyridone.

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a chemical fume hood. Ensure all glassware is oven-dried to remove any traces of water.

-

Reagent Charging: To the flask, add this compound (5.0 g, 29.4 mmol) and N,N-Dimethylformamide (0.5 mL).

-

Addition of POCl₃: While stirring, slowly and carefully add phosphorus oxychloride (20 mL) to the flask. The addition may be slightly exothermic.

-

Reaction Reflux: Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 2 to 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Quenching: (Perform this step with extreme caution in the back of the fume hood). Prepare a 1 L beaker with approximately 400 g of crushed ice. Slowly and in small portions, pour the cooled reaction mixture onto the crushed ice with constant, vigorous stirring. This is a highly exothermic process and will generate a significant amount of HCl gas.

-

Precipitation: Continue stirring the mixture until all the ice has melted. The hydrolysis of the remaining POCl₃ and the neutralization will cause the crude product to precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid cake on the filter paper thoroughly with several portions of cold deionized water to remove any residual acids.

-

Drying: Dry the crude product, either air-dried or in a vacuum oven at a low temperature (~50 °C).

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified 4-chloro-6-methyl-3-nitro-2-pyridone.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Reaction Scheme and Mechanism

Caption: Overall synthesis of 4-chloro-6-methyl-3-nitro-2-pyridone.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Incomplete reaction. 2. Presence of water in the reaction. 3. Insufficient heating. | 1. Increase reaction time and monitor by TLC. 2. Ensure all glassware is scrupulously dried and use fresh, anhydrous POCl₃. 3. Ensure the reaction mixture is maintained at a steady reflux. |

| Product is Dark/Oily | 1. Reaction temperature was too high, causing decomposition. 2. Impurities from starting material. | 1. Maintain a controlled reflux; do not overheat. 2. Purify the crude product, potentially using activated charcoal during recrystallization, or consider column chromatography if recrystallization fails. |

| Violent Quenching Step | This is expected. The reaction of POCl₃ with water is extremely vigorous. | Pour the reaction mixture very slowly onto a large excess of ice with efficient stirring. Ensure the fume hood sash is lowered and appropriate PPE is worn. |

Conclusion

The protocol described provides a reliable and effective method for the synthesis of 4-chloro-6-methyl-3-nitro-2-pyridone. The success of this synthesis is critically dependent on maintaining anhydrous conditions and, most importantly, adhering to the stringent safety measures required for handling phosphorus oxychloride. This versatile chlorinated intermediate can be utilized in further synthetic steps to generate a diverse library of functionalized pyridone derivatives for various research applications.

References

- 1. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-羟基-6-甲基-3-硝基-2-吡啶酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemwhat.com [chemwhat.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C6H6N2O4) [pubchemlite.lcsb.uni.lu]

- 7. This compound [myskinrecipes.com]

- 8. nj.gov [nj.gov]

- 9. lanxess.com [lanxess.com]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. fishersci.com [fishersci.com]

- 12. lobachemie.com [lobachemie.com]

Topic: Derivatization of 4-Hydroxy-6-methyl-3-nitro-2-pyridone for Biological Screening

An Application Note and Protocol Guide for Researchers

Abstract

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including several FDA-approved drugs.[1] The specific molecule, 4-hydroxy-6-methyl-3-nitro-2-pyridone (CAS 4966-90-9), presents multiple reactive sites, making it an ideal starting point for the creation of a diverse chemical library for biological screening.[2][3][4] This guide provides a detailed technical overview and step-by-step protocols for the strategic derivatization of this pyridone core. We will explore three primary modification pathways: O-alkylation of the hydroxyl group, N-alkylation of the pyridone nitrogen, and reduction of the nitro group to a versatile amine. The rationale behind these modifications, detailed experimental procedures, characterization techniques, and a strategy for subsequent biological evaluation are presented to guide researchers in drug discovery and development.

Introduction: The Scientific Rationale for Derivatization

The this compound molecule is a rich platform for synthetic modification. Its inherent functionality allows for systematic chemical changes that can profoundly influence its physicochemical properties and biological interactions. The goal of derivatization is to generate a library of analogues to explore the Structure-Activity Relationship (SAR), ultimately identifying compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Key Reactive Sites for Derivatization:

-

The 4-Hydroxy Group: This site is amenable to O-alkylation, introducing a variety of alkyl or aryl ether functionalities. This modification primarily impacts the molecule's hydrogen-bonding capacity and lipophilicity.

-

The Pyridone Nitrogen: The 2-pyridone core exists in tautomeric equilibrium with its 2-hydroxypyridine form. This creates a classic challenge in heterocyclic chemistry: competitive N- vs. O-alkylation.[5][6][7] Controlling the regioselectivity of this reaction is crucial for generating defined products. N-alkylation introduces substituents that can explore different binding pockets in a biological target.

-